REACTION_CXSMILES
|
[NH3:1].[O:2]=O.[CH3:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([CH3:11])[C:6]1=O>CO>[C:6]([CH:5]([CH3:4])[CH2:10][CH2:9][CH2:8][C:7](=[O:2])[CH3:11])#[N:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
CuCl2
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)C)=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a gas inlet tube and a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
Fitted to the gas inlet tube
|
Type
|
ADDITION
|
Details
|
To this solution is added
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
A steady stream of oxygen is bubbled into the solution for approximately 16 hours, while the solution
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
The methanol solvent is removed by rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the product extracted in by rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the product extracted in ether
|
Type
|
CONCENTRATION
|
Details
|
The ether layer is concentrated
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C(CCCC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |